![molecular formula C17H22N4O4 B5509403 (1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
Synthesis of related compounds often involves multi-step organic reactions, including cyclization and functionalization steps. For example, the synthesis of novel oxadiazole derivatives from carboxylic acid and ethyl carboxylate demonstrates the complexity and precision required in creating such molecules (Jiang et al., 2012).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the spatial structure of compounds. The structural determination provides insights into the arrangement of atoms and the geometry of the molecule, which is crucial for understanding its reactivity and properties (Jiang et al., 2012).
Chemical Reactions and Properties
The chemical behavior of oxadiazole derivatives, including their reactions under various conditions, helps elucidate the compound's reactivity. For instance, cyclization reactions and the effect of substituents on the molecular properties highlight the compound's versatility in chemical synthesis (Pardeshi et al., 2010).
Physical Properties Analysis
The physical properties, such as absorption and fluorescence spectral characteristics, depend significantly on the compound's structure. These properties can be altered by changing substituents, indicating the compound's potential applications in materials science (Jiang et al., 2012).
properties
IUPAC Name |
(1S,5R)-3-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-23-8-6-21-13-5-4-12(17(21)22)9-20(10-13)11-15-18-16(19-25-15)14-3-2-7-24-14/h2-3,7,12-13H,4-6,8-11H2,1H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIAHOPVYIWOCB-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC(C1=O)CN(C2)CC3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
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